molecular formula C11H13NO2 B2401860 (7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-31-4

(7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2401860
CAS No.: 1556097-31-4
M. Wt: 191.23
InChI Key: CPINVKYVAZMCNX-JTQLQIEISA-N
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Description

(7R)-7-Phenyl-2,5-dioxa-8-azaspiro[34]octane is a spiro compound characterized by a unique bicyclic structure that includes a phenyl group, two oxygen atoms, and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted diol with an aziridine derivative in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure the formation of the spiro structure.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can facilitate large-scale synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: (7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed:

    Oxidation: Formation of phenyl oxides and other oxidized derivatives.

    Reduction: Formation of reduced spiro compounds with altered functional groups.

    Substitution: Formation of halogenated or nitrated spiro derivatives.

Scientific Research Applications

(7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    Pyrrolopyrazine derivatives: These compounds also contain nitrogen and oxygen atoms in their structure and exhibit similar biological activities.

    Pyrazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are used in the development of kinase inhibitors and other therapeutic agents.

Uniqueness: (7R)-7-Phenyl-2,5-dioxa-8-azaspiro[34]octane is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(7R)-7-phenyl-2,5-dioxa-8-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-4-9(5-3-1)10-6-14-11(12-10)7-13-8-11/h1-5,10,12H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPINVKYVAZMCNX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2(O1)COC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2(O1)COC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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